
N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine is a heterocyclic compound that combines the structural features of pyrimidine and quinoxaline. These two moieties are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine can be synthesized through a multi-step process involving the reaction of quinoxaline derivatives with chloropyrimidine. One common method involves the reaction of N,2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of water and methanol at temperatures ranging from 25 to 30°C. This reaction typically yields the desired compound with a high yield of 86.7% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium bicarbonate and N,N-dimethylformamide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxamide and quinoxaline-1,4-dioxide share structural similarities and biological activities.
Pyrimidine Derivatives: Compounds such as 2,4-dichloropyrimidine and 4,6-dimethylpyrimidine exhibit similar chemical properties and reactivity.
Uniqueness
N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine stands out due to its combined structural features of pyrimidine and quinoxaline, which confer unique biological activities and chemical reactivity. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C12H8ClN5 |
|---|---|
Molecular Weight |
257.68 g/mol |
IUPAC Name |
N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine |
InChI |
InChI=1S/C12H8ClN5/c13-12-16-4-3-11(18-12)17-8-1-2-9-10(7-8)15-6-5-14-9/h1-7H,(H,16,17,18) |
InChI Key |
SMWKHMTVWXYEPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1NC3=NC(=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



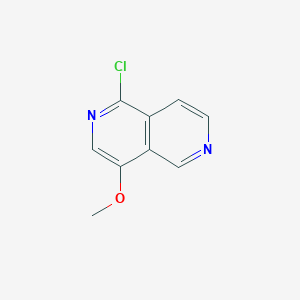
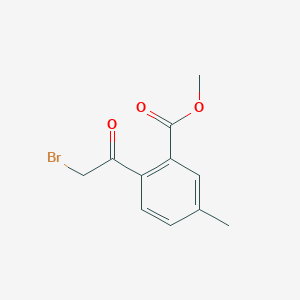
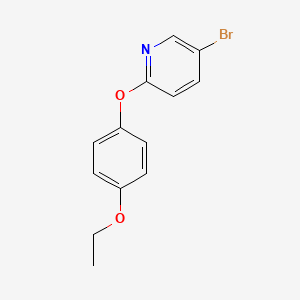

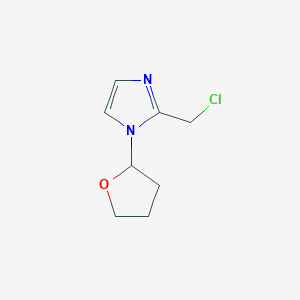
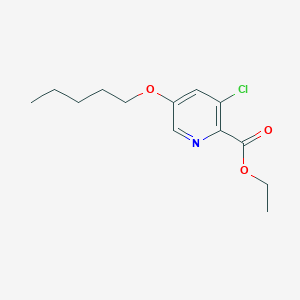
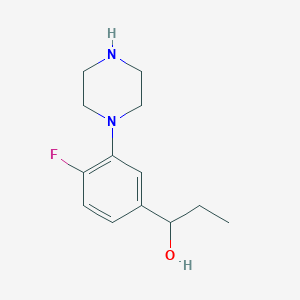
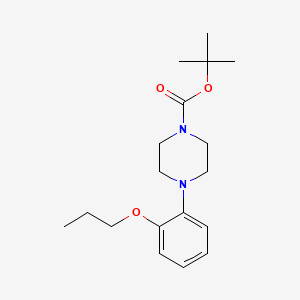
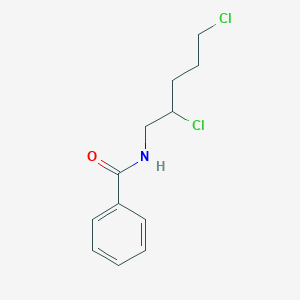
![N-(cyclopropylmethyl)-3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B13883380.png)
![2,4-dimethylpyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B13883387.png)
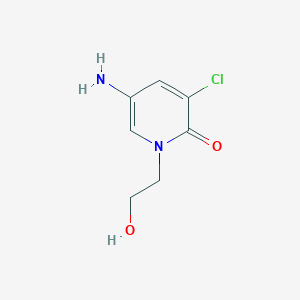
![[2-(3-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13883397.png)
